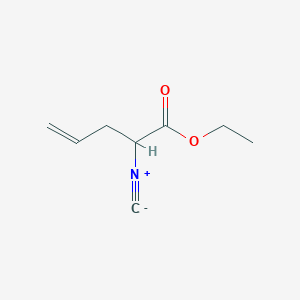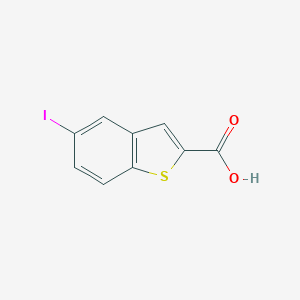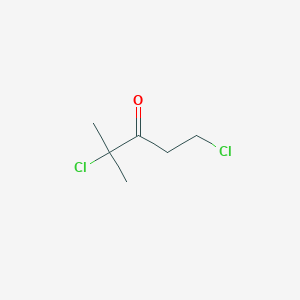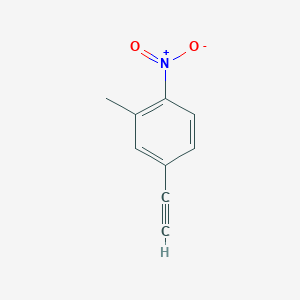
2-Isocyano-4-pentenoic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isocyano-4-pentenoic acid ethyl ester is a chemical compound that has been recently studied for its potential use in scientific research. This compound is a derivative of isocyanide and has shown promising results in various biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 2-Isocyano-4-pentenoic acid ethyl ester is not fully understood. However, it is believed to act as a nucleophile and form covalent bonds with various reactive species. This property makes it useful in various chemical reactions and as a fluorescent probe.
Biochemical and physiological effects:
2-Isocyano-4-pentenoic acid ethyl ester has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of some enzymes, which makes it useful in the development of enzyme inhibitors. It has also been shown to have potential as a therapeutic agent for the treatment of cancer and other diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Isocyano-4-pentenoic acid ethyl ester in lab experiments include its stability, ease of synthesis, and versatility in various chemical reactions. However, its toxicity and potential reactivity with other compounds can be a limitation in some experiments.
Future Directions
The future directions for research on 2-Isocyano-4-pentenoic acid ethyl ester include its use in the development of novel drugs and pharmaceuticals, as well as its potential use in imaging and diagnostic applications. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
In conclusion, 2-Isocyano-4-pentenoic acid ethyl ester is a promising compound for scientific research with various potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations in various applications.
Synthesis Methods
The synthesis of 2-Isocyano-4-pentenoic acid ethyl ester involves the reaction of ethyl 2-bromo-4-pentenoate with potassium cyanate in the presence of a catalyst. The reaction yields the desired compound with a good yield. The purity of the compound can be further improved by recrystallization.
Scientific Research Applications
2-Isocyano-4-pentenoic acid ethyl ester has shown potential in various scientific research applications. It has been used as a fluorescent probe for imaging of mitochondria in live cells. It has also been studied for its potential use as a ligand in metal-catalyzed reactions. Additionally, it has been used in the development of novel drugs and pharmaceuticals.
properties
CAS RN |
166655-28-3 |
|---|---|
Product Name |
2-Isocyano-4-pentenoic acid ethyl ester |
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
ethyl 2-isocyanopent-4-enoate |
InChI |
InChI=1S/C8H11NO2/c1-4-6-7(9-3)8(10)11-5-2/h4,7H,1,5-6H2,2H3 |
InChI Key |
GRYAVDXORXMSEO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC=C)[N+]#[C-] |
Canonical SMILES |
CCOC(=O)C(CC=C)[N+]#[C-] |
synonyms |
2-ISOCYANO-PENT-4-ENOIC ACID ETHYL ESTER |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate](/img/structure/B62101.png)




![5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B62121.png)


![[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol](/img/structure/B62125.png)


![Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62128.png)
![2-[(Heptafluoropropyl)sulfanyl]aniline](/img/structure/B62130.png)
